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Compound of Interest

5-nitro-1H-indazole-3-carboxylic
Acid

Cat. No.: B1311438

Compound Name:

Introduction: The Significance of the Indazole
Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is
recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in
numerous synthetic compounds exhibiting a wide array of pharmacological activities, including
anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] 5-nitro-1H-indazole-3-
carboxylic acid, in particular, serves as a crucial synthetic intermediate. Its distinct functional
groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-
position—provide multiple reaction sites for chemical modification, making it a valuable starting
material for constructing complex molecular architectures for drug discovery and agrochemical
research.[1]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is
paramount for its effective use in a research setting.

Physicochemical Data

The key properties of 5-nitro-1H-indazole-3-carboxylic acid are summarized below.
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Property Value Source
Molecular Formula CsHsN30a4 [51[6]
Molecular Weight 207.14 g/mol [5]1[6]
Appearance Solid [51[7]
Boiling Point 547.1°C at 760 mmHg [6]1[8]
Density 1.733 g/cm3 [6]
InChi Key MLTOGNYOQHDCAN- 5]

UHFFFAOYSA-N

CAS Number 78155-76-7 5]

Safety and Handling

As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[5]

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,
gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

» Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-nitro-1H-indazole-3-carboxylic acid is a multi-step process. The following
protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible
method.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxylic acid.
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Detailed Experimental Protocol

This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding

carboxylic acid.[9]

o Reactant Preparation: In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde

(52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium
permanganate (KMnOa4, 15 g, 94.91 mmol) in 300 mL of water.

o Causality: Acetone is used as the solvent due to the solubility of the starting material.
Water is required for the oxidant.

Oxidation Reaction: Slowly add the aqueous KMnOa solution dropwise to the acetone
solution of the aldehyde at room temperature with continuous stirring.

o Causality: A slow, dropwise addition is critical to control the exothermic nature of the
oxidation reaction and prevent side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours. The progress
can be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Quenching: After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide
(H202) dropwise to neutralize the excess potassium permanganate. This is visually
confirmed by the disappearance of the purple color and the formation of a brown manganese
dioxide (MnOz2) precipitate.

o Self-Validation: The color change provides a clear endpoint for the quenching step.

Workup & Isolation: Filter the reaction mixture to remove the insoluble MnOz. Concentrate
the filtrate by distillation under reduced pressure.

Precipitation: Acidify the concentrated solution with a suitable acid (e.g., HCI) to precipitate
the carboxylic acid product.

Purification: Collect the precipitate by filtration and recrystallize from methanol to yield the
final product as a yellow solid.[9] The reported yield for this procedure is approximately 79%.
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[9]

Molecular Structure Elucidation

The definitive molecular structure is established through a combination of spectroscopic
methods and X-ray crystallography.

Spectroscopic Characterization

Spectroscopic data provides the primary evidence for the compound's covalent structure and
functional groups. While a complete spectrum for the title compound is not readily available in
the searched literature, data from closely related 5-nitro-1H-indazole derivatives allows for a
robust prediction of the expected signals.

e 'H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for
the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit
characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A
broad singlet corresponding to the N-H proton of the indazole ring is also expected, along
with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-
carboxaldehyde, aromatic protons appear between & 7.86 and 8.86 ppm.[10]

e 13C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals
corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the
carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical
range of & 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at 6
110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]

* IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional
groups. Expected characteristic absorption bands include:

o ~3300 cm~* (N-H stretch)
o ~3000 cm~1 (O-H stretch of carboxylic acid)
o ~1700 cm~1 (C=0 stretch of carboxylic acid)[10]

o ~1520 and ~1340 cm~* (Asymmetric and symmetric N-O stretches of the nitro group)[10]
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e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the
molecular formula (CsHsN30a4) by providing a highly accurate mass-to-charge ratio of the
molecular ion [M-H]~ at m/z 190.0253.[10]

X-ray Crystallography and 3D Geometry

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional
arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for
5-nitro-1H-indazole-3-carboxylic acid is not available in the searched results, analysis of
related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic
acids, reveals common structural motifs.[13][14]

o Planarity: The indazole ring system is expected to be nearly planar.[15]

» Hydrogen Bonding: A key feature in the crystal lattice will be intermolecular hydrogen
bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-
H---O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a
hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an
adjacent molecule, leading to the formation of extended supramolecular structures.[14]

Chemical Reactivity and Applications

The unique combination of functional groups dictates the chemical reactivity and utility of 5-
nitro-1H-indazole-3-carboxylic acid as a synthetic intermediate.

Key Reaction Pathways
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Carboxylic Acid Reactions
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Caption: Major reaction pathways for 5-nitro-1H-indazole-3-carboxylic acid.

e Reactions at the Carboxylic Acid (Position 3): The carboxylic acid is readily converted into

other functional groups.

o Esterification: Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid
catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for

use as a protecting group.

o Amide Coupling: Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the
formation of amide bonds with various primary or secondary amines, creating a diverse

library of indazole-3-carboxamides.[18]
¢ Reactions at the Nitro Group (Position 5): The nitro group is a versatile functional handle.

o Reduction: The nitro group can be reduced to an amine (5-amino-1H-indazole derivative)
using standard conditions like SnClz or catalytic hydrogenation (H2/Pd).[17] This resulting
amino group can then be used in a wide range of subsequent reactions, such as
diazotization or coupling reactions.
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Applications in Drug Discovery and Development

Derivatives of 5-nitro-1H-indazole-3-carboxylic acid are explored for various therapeutic
applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this
core structure are a common strategy in cancer drug discovery.[10][19]

» Anti-inflammatory Agents: The compound itself and its derivatives are being investigated as
potential anti-inflammatory agents.[1][6]

o Antimicrobial Agents: The introduction of sulfonamide and carbamate moieties to the 5-nitro-
1H-indazole core has led to compounds with promising antibacterial and antifungal activity.

[2]

» Antiparasitic Agents: 5-nitroindazole derivatives have shown notable activity against
parasites such as Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of
Chagas disease.[3][15]

e Anticancer Research: The molecule serves as a precursor for synthesizing compounds
evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]

Conclusion

5-Nitro-1H-indazole-3-carboxylic acid is a compound of considerable strategic importance for
synthetic and medicinal chemists. Its well-defined molecular structure, characterized by
multiple reactive sites, allows for extensive chemical derivatization. The protocols and data
presented in this guide offer a robust foundation for researchers aiming to leverage this
versatile scaffold in the design and synthesis of novel, biologically active compounds for
pharmaceutical and agrochemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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